3-(6-氨基吡啶-3-基)丙酸甲酯

描述

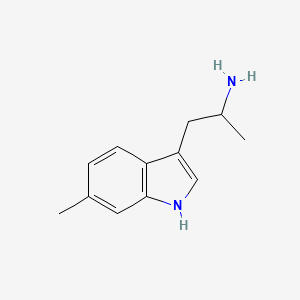

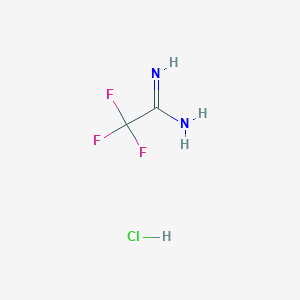

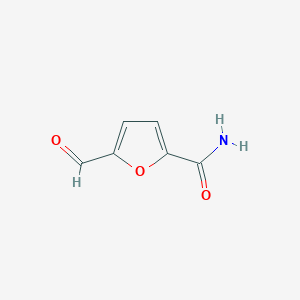

“Methyl 3-(6-aminopyridin-3-yl)propanoate” is a chemical compound with the formula C9H12N2O2 . It is used in scientific research and has diverse applications, such as drug development and catalysis, due to its unique properties.

Synthesis Analysis

The synthesis of “Methyl 3-(6-aminopyridin-3-yl)propanoate” involves several steps. In one experiment, the compound was synthesized by adding 2-nitrobenzenesulfonyl chloride to a solution of “Methyl 3-(6-aminopyridin-3-yl)propanoate” in pyridine. The mixture was stirred at room temperature for 16 hours, after which water was added, and the mixture was extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of “Methyl 3-(6-aminopyridin-3-yl)propanoate” is characterized by a pyridine ring attached to a propanoate group. The compound has a molecular weight of 180.21 .Chemical Reactions Analysis

“Methyl 3-(6-aminopyridin-3-yl)propanoate” can undergo various chemical reactions. For instance, it can react with hydrogen in the presence of palladium on activated carbon to yield a new compound .Physical And Chemical Properties Analysis

“Methyl 3-(6-aminopyridin-3-yl)propanoate” is a compound with a molecular weight of 180.20. It is stored at room temperature and is in the form of an oil .科学研究应用

新型光稳定剂的合成

关于新型光稳定剂合成的研究探索了使用与 3-(6-氨基吡啶-3-基)丙酸甲酯结构相关的化合物。一个例子是开发聚合受阻胺光稳定剂十二烷基 3-(2,2,6,6-四甲基哌啶-4-基氨基)丙酸酯,它是通过一系列涉及类似化合物的化学反应制备的 (邓毅,2008 年)。

药物中间体的开发

3-(6-氨基吡啶-3-基)丙酸甲酯衍生物已被用于合成各种药物中间体。例如,对某些二氮杂茚进行处理以产生氨基吡啶基酮或氨基吡啶羧酸,然后将它们用作进一步化学合成的中间体 (B. Clark 和 J. Parrick,1974 年)。

有机金属化学探索

在有机金属化学中,研究人员合成了含有羧酸衍生物的平面手性 (η6-芳烃)Cr(CO)3。这些衍生物,包括甲基/叔丁基-3-(1,2,3,4-四氢-1-甲基-2-氧代萘-1-基)丙酸酯,展示了用作候选药物中等电子体的潜力 (M. Patra、K. Merz 和 N. Metzler‐Nolte,2012 年)。

在抗惊厥药和抗伤害感受药物中的应用

与 3-(6-氨基吡啶-3-基)丙酸甲酯结构相关的化合物已被探索其在开发混合抗惊厥药方面的潜力。这些混合分子结合了来自众所周知的抗癫痫药物的化学片段 (K. Kamiński 等人,2016 年)。

药物制造中的生物催化

3-(6-氨基吡啶-3-基)丙酸甲酯衍生物已用于药物制造中的生物催化过程中。例如,甲基杆菌 Y1-6 用于催化含有 3-氨基-3-苯基丙酸酯底物的分解反应,有助于生产药物中间体 (Yi Li 等人,2013 年)。

化学稳定性和合成优化

研究人员还专注于优化与 3-(6-氨基吡啶-3-基)丙酸甲酯相关的化合物的合成并评估其化学稳定性。这些努力对于开发高效且稳定的药物化合物至关重要 (M. Betti 等人,2019 年)。

作用机制

While the specific mechanism of action of “Methyl 3-(6-aminopyridin-3-yl)propanoate” is not mentioned in the search results, aminopyridines, a class of compounds to which it belongs, have been found to be potent mechanism-based inhibitors of myeloperoxidase (MPO), an enzyme linked to oxidative stress and damage in many inflammatory states .

安全和危害

生化分析

Biochemical Properties

Aminopyridines, a class of compounds to which it belongs, have been found to inhibit myeloperoxidase (MPO), a leukocyte-derived redox enzyme linked to oxidative stress and damage in many inflammatory states

Cellular Effects

Related aminopyridines have been shown to inhibit MPO activity in human plasma and block MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings

Molecular Mechanism

Related aminopyridines have been found to inhibit MPO, suggesting that Methyl 3-(6-aminopyridin-3-yl)propanoate may exert its effects at the molecular level through similar mechanisms . These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

methyl 3-(6-aminopyridin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2,4,6H,3,5H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFGRXXCHIJMRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4R,12R,12aR)-3a,4,12,12a-Tetrahydro-2,2-dimethyl-4,12-epoxy-5H,8H-1,3-dioxolo[4,5-e]pyrimido[2,1-b][1,3]oxazocin-8-one](/img/structure/B3180851.png)

![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B3180896.png)

![5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene](/img/structure/B3180950.png)